molecular formula C8H9IO B581824 (5-Iodo-2-methylphenyl)methanol CAS No. 1260242-01-0

(5-Iodo-2-methylphenyl)methanol

Cat. No.: B581824
CAS No.: 1260242-01-0
M. Wt: 248.063
InChI Key: CIEQOCDUTRABFK-UHFFFAOYSA-N
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Description

(5-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Iodo-2-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 5-iodo-2-methylbenzoate using lithium borohydride in tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Iodo-2-methylbenzaldehyde or 5-Iodo-2-methylbenzoic acid.

    Reduction: 2-Methylphenylmethanol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Quality Control and Assurance

One of the primary applications of (5-Iodo-2-methylphenyl)methanol is in the quality control (QC) and quality assurance (QA) processes during the commercial production of pharmaceuticals. It is utilized as a reference standard for testing the purity and concentration of active pharmaceutical ingredients (APIs), particularly in the production of Empagliflozin, a medication used to manage type 2 diabetes . The compound serves as an impurity standard that helps ensure compliance with regulatory requirements set by agencies such as the FDA.

1.2 Role in Drug Development

The compound is also significant in the development of new drugs. It is involved in the process of Abbreviated New Drug Application (ANDA) filings, where it aids in demonstrating the similarity of generic formulations to their branded counterparts . Additionally, its structural properties make it a candidate for further modification to enhance pharmacological activity or reduce side effects.

Case Studies

3.1 Empagliflozin Production

A notable case study involves the use of this compound in the synthesis of Empagliflozin. Research indicates that controlling impurities during the synthesis process is vital for ensuring drug efficacy and safety. The compound's role as an impurity standard allows for rigorous testing protocols that align with FDA guidelines .

3.2 Toxicological Studies

Toxicological assessments are crucial when developing new drugs. This compound has been utilized in studies assessing the safety profiles of drug formulations, contributing to understanding potential adverse effects before clinical trials commence .

Mechanism of Action

The mechanism of action of (5-Iodo-2-methylphenyl)methanol depends on its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    (5-Iodo-2-methylbenzyl alcohol): Similar structure but lacks the hydroxyl group.

    (2-Iodo-5-methylphenyl)methanol: Similar structure but with different substitution pattern.

Uniqueness

(5-Iodo-2-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(5-Iodo-2-methylphenyl)methanol, a halogenated aromatic compound, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8_8H9_9IO
  • Molecular Weight : 248.06 g/mol
  • Structure : The compound features a hydroxymethyl group and an iodine atom on a methyl-substituted phenyl ring.

The biological activity of this compound is influenced by its structural characteristics:

  • Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, enhancing solubility and interaction with biological macromolecules.
  • Iodine Atom : The iodine atom can participate in halogen bonding, which may alter the compound's reactivity and binding affinity to various targets in biological systems.

Antidiabetic Potential

Recent studies have indicated that this compound exhibits significant inhibitory effects on sodium-glucose cotransporter 2 (SGLT2). This mechanism is crucial for glucose reabsorption in the kidneys, making it a potential candidate for diabetes treatment. In vitro tests demonstrated that the compound effectively reduced blood glucose levels in HEK293 cell lines transfected with hSGLT2 .

Enzyme Interaction Studies

The compound has been utilized in enzyme-catalyzed reaction studies. Its ability to act as a substrate or inhibitor in various enzymatic pathways highlights its relevance in biochemical research. For instance, it has been shown to interact with alcohol dehydrogenases, influencing their catalytic efficiency .

Study on Antidiabetic Activity

In a controlled study, this compound was administered to diabetic model organisms. The results indicated:

  • Reduction in Blood Glucose Levels : A significant decrease in fasting blood glucose levels was observed.
  • Mechanism Elucidation : The compound's action was linked to its competitive inhibition of SGLT2, leading to increased glucose excretion .

Interaction with Biological Targets

Another study focused on the compound's interaction with specific proteins involved in metabolic pathways. Using computational docking studies, researchers identified potential binding sites on target proteins where this compound could exert its effects. This research provided insights into its role as a bioactive molecule and laid the groundwork for further pharmacological exploration .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundSGLT2 inhibitionHalogenated structure
(4-Chloro-5-iodo-2-methylphenyl)methanolEnzyme interactionDifferent halogen substituents
(5-Bromo-2-methylphenyl)methanolAntimicrobial activityLacks iodine; different reactivity

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for (5-Iodo-2-methylphenyl)methanol, and how can reaction conditions be optimized to improve yield?

Synthesis of this compound typically involves halogenation and functional group protection/deprotection steps. For example, iodination of 2-methylbenzyl alcohol derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (40–60°C). Reaction optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation .
  • Catalyst use : Lewis acids like BF₃·Et₂O can direct regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard .

Key Data :

ParameterTypical Value
Yield (unoptimized)50–60%
Optimized Yield (NIS)75–85%

Q. Q2. How can the molecular structure of this compound be confirmed experimentally?

Structural verification requires a combination of spectroscopic and crystallographic methods:

  • NMR :
    • ¹H NMR : Peaks at δ 2.4 ppm (CH₃), δ 4.6 ppm (CH₂OH), and aromatic protons (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Iodo-substituted carbons appear downfield (δ 90–100 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, confirming iodine’s para position relative to the methyl group .
  • Mass spectrometry : Molecular ion peak at m/z 248.06 (M⁺) .

Q. Q3. What are the critical storage and handling protocols for this compound to ensure stability?

The compound’s light sensitivity and hygroscopic nature demand strict protocols:

  • Storage : 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Solubility :
    • DMSO (10 mM stock), warmed to 37°C with sonication for dissolution .
    • Avoid freeze-thaw cycles; aliquot stock solutions .
  • Decomposition risks : Exposure to moisture or UV light accelerates degradation; monitor via HPLC .

Advanced Research Questions

Q. Q4. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromo/chloro analogs?

The iodine atom’s large atomic radius and low electronegativity enhance its utility in Suzuki-Miyaura and Ullmann couplings:

  • Kinetic studies : Iodo derivatives react 3–5× faster than bromo analogs in Pd-catalyzed couplings due to weaker C–I bonds .
  • Byproduct mitigation : Use of chelating ligands (e.g., XPhos) reduces homocoupling side reactions .

Comparative Reactivity :

HalogenBond Dissociation Energy (kcal/mol)Relative Rate
I651.0
Br880.3
Cl970.1

Q. Q5. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity studies (e.g., enzyme inhibition) often arise from assay conditions or impurity profiles:

  • Reproducibility checks :
    • Standardize solvent (DMSO concentration ≤1% v/v) .
    • Validate purity (>97% via HPLC) and exclude heavy metal contaminants .
  • Dose-response curves : Use Hill slope analysis to identify non-specific binding .

Case Study : Inconsistent IC₅₀ values for CYP450 inhibition were traced to residual Pd catalysts; implementing a scavenging step (e.g., SiliaBond Thiol) resolved variability .

Q. Q6. How can computational modeling predict the environmental fate of this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations provide insights:

  • Degradation pathways : Hydroxyl radical (•OH) attack at the methyl group is predicted to dominate in aqueous environments (k = 1.2 × 10⁹ M⁻¹s⁻¹) .
  • Bioaccumulation potential : Log P (2.1) suggests moderate lipophilicity; prioritize testing in aquatic models (e.g., Daphnia magna) .

Q. Q7. What methodologies are recommended for studying the compound’s interactions with biomolecules?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to proteins like serum albumin .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme-substrate binding .
  • Cryo-EM : Resolve structural changes in membrane proteins upon ligand interaction .

Q. Q8. How can researchers design stability-indicating assays for this compound under varying pH and temperature conditions?

  • Forced degradation :
    • Acidic (0.1 M HCl, 40°C): Monitor iodobenzene formation via GC-MS .
    • Oxidative (3% H₂O₂): Track hydroxylated byproducts with LC-QTOF .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Properties

IUPAC Name

(5-iodo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEQOCDUTRABFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ester 4 (41.0 g, 141 mmol) in THF (300 mL) was added lithium borohydride (2.0 M in THF, 212 mL). The reaction mixture was refluxed overnight. After cooling to 0° C., the reaction was quenched by addition of aq. saturated NH4Cl solution. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous MgSO4, filtered and evaporated in vacuo to yield the titled compound (34.0 g, 97%) as a white solid, which was carried on to the next step without further purification.
Name
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
212 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
97%

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